molecular formula C10H10BrClO3 B8507816 Ethyl 5-bromo-4-chloro-2-methoxybenzoate

Ethyl 5-bromo-4-chloro-2-methoxybenzoate

Cat. No. B8507816
M. Wt: 293.54 g/mol
InChI Key: MGWGUIKIDQGYJO-UHFFFAOYSA-N
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Patent
US04559349

Procedure details

14.7 g (0.05 mol) of 5-bromo-4-chloro-2-methoxybenzoic acid ethyl ester, 5.4 g (0.06 mol) of copper(I) cyanide and 8 ml of dimethylformamide are heated at 190° for three hours while stirring under a nitrogen atmosphere. After cooling, the reaction mixture is stirred well with 250 ml of methylene chloride and 250 ml of 2N hydrochloric acid. The insoluble portions are filtered off with suction and the layers are separated in a separating funnel. The methylene chloride solution is washed neutral with water and then concentrated by evaporation. 4-Chloro-5-cyano-2-methoxybenzoic acid ethyl ester is obtained as residue which, after recrystallisation from methylene chloride/hexane, melts at 102°-103°.
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9](Br)[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH3:14])[CH3:2].[Cu][C:17]#[N:18].CN(C)C=O.Cl>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([C:17]#[N:18])[C:8]([Cl:12])=[CH:7][C:6]=1[O:13][CH3:14])[CH3:2]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=C1)Br)Cl)OC)=O
Name
copper(I) cyanide
Quantity
5.4 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The insoluble portions are filtered off with suction
CUSTOM
Type
CUSTOM
Details
the layers are separated in a separating funnel
WASH
Type
WASH
Details
The methylene chloride solution is washed neutral with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C(=C1)C#N)Cl)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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